

Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 6-(bromomethyl)nicotinate	
Cat. No.:	B172810	Get Quote

Introduction

Methyl 6-(bromomethyl)nicotinate is a pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a bromomethyl group, makes it a reactive building block for introducing a pyridinylmethyl moiety into larger molecules. Accurate structural confirmation and purity assessment are critical in drug development, necessitating a thorough spectroscopic characterization. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 6-(bromomethyl)nicotinate (CAS No: 131803-48-0), along with detailed experimental protocols for data acquisition.[1][2][3]

Molecular Structure and Properties

- Chemical Name: Methyl 6-(bromomethyl)nicotinate
- Alternate Names: Methyl 6-(bromomethyl)pyridine-3-carboxylate[1]
- Molecular Formula: C₈H₈BrNO₂[1][2][3]
- Molecular Weight: 230.06 g/mol [1][2][3]

Core Spectroscopic Data



The structural elucidation of **Methyl 6-(bromomethyl)nicotinate** is achieved through a combination of spectroscopic techniques. The data presented below is based on published information and predicted values derived from the analysis of its precursor, Methyl 6-methylnicotinate, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.20	d	1H	H-2 (Pyridine ring)
~8.30	dd	1H	H-4 (Pyridine ring)
~7.60	d	1H	H-5 (Pyridine ring)
4.65	s	2H	-CH ₂ Br (Bromomethyl)
3.95	S	3H	-OCH₃ (Ester methyl)

Note: Predicted shifts are based on the known spectrum of Methyl 6-methylnicotinate and the expected downfield shift caused by the electronegative bromine atom on the adjacent methylene group.

Table 2: 13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: Chloroform-d (CDCl₃)



Chemical Shift (δ) ppm	Assignment
~165.0	C=O (Ester carbonyl)
~158.0	C-6 (Pyridine ring)
~152.0	C-2 (Pyridine ring)
~137.5	C-4 (Pyridine ring)
~128.0	C-3 (Pyridine ring)
~124.0	C-5 (Pyridine ring)
~52.5	-OCH₃ (Ester methyl)
~32.0	-CH₂Br (Bromomethyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3050-3100	Medium	C-H stretch (Aromatic)
~2955	Medium	C-H stretch (Aliphatic, -OCH ₃)
~1725-1735	Strong	C=O stretch (Ester)
~1590, 1470	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1250-1300	Strong	C-O stretch (Ester)
~1100-1120	Strong	C-O stretch (Ester)
~600-700	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

Technique	Ionization Mode	m/z (Mass-to- Charge Ratio)	Assignment
Electrospray Ionization (ESI)	Positive	230 / 232	[M+H]+ (Isotopic pattern due to Br)
Electrospray Ionization (ESI)	Positive	231	MH+[2]

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two major peaks [M+H]⁺ and [M+2+H]⁺ of nearly equal intensity.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic results.

Synthesis of Methyl 6-(bromomethyl)nicotinate

This protocol is adapted from established bromination reactions of benzylic positions.[2]

- Dissolution: Dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).
- Initiation: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (0.1 equivalents).[2]
- Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) for 6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.[2]



 Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel, typically using a solvent system like dichloromethane/ethyl acetate, to yield the final product.[2]

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the purified Methyl 6-(bromomethyl)nicotinate.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
 - Transfer the solution into a 5 mm NMR tube.
- Data Acquisition (¹H NMR):
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- Data Acquisition (¹³C NMR):
 - Use a standard proton-decoupled pulse sequence.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[4]

IR Spectroscopy (ATR Method)

Sample Preparation:



- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol).
- Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
 - Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument automatically generates the final spectrum.

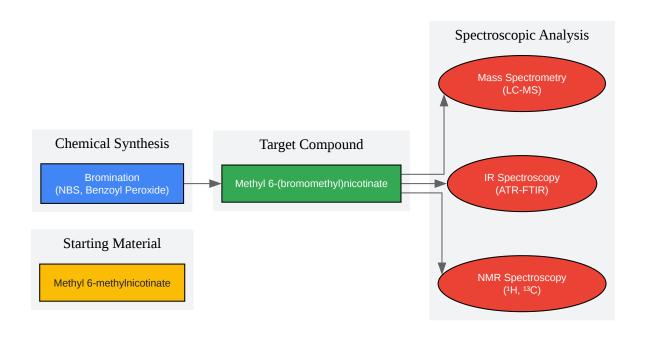
Mass Spectrometry (LC-MS Method)

- · Sample Preparation:
 - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute this stock solution to a final concentration of 1-10 μg/mL using the mobile phase.
- Data Acquisition:
 - Inject the diluted sample into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.
 - Set the electrospray ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]+.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of **Methyl 6-(bromomethyl)nicotinate**.





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Caption: Synthesis and characterization workflow.

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